4-(2-Methyl-4-thiazolyl)thiobenzamide
CAS No.:
Cat. No.: VC16172469
Molecular Formula: C11H10N2S2
Molecular Weight: 234.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2S2 |
|---|---|
| Molecular Weight | 234.3 g/mol |
| IUPAC Name | 4-(2-methyl-1,3-thiazol-4-yl)benzenecarbothioamide |
| Standard InChI | InChI=1S/C11H10N2S2/c1-7-13-10(6-15-7)8-2-4-9(5-3-8)11(12)14/h2-6H,1H3,(H2,12,14) |
| Standard InChI Key | JKTLVEXJTGKQQK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CS1)C2=CC=C(C=C2)C(=S)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
4-(2-Methyl-4-thiazolyl)thiobenzamide consists of a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) linked to a thiobenzamide group via a phenyl bridge. The methyl group at the 2-position of the thiazole and the thiourea (-C(=S)NH) substituent on the benzene ring define its unique stereoelectronic profile .
Key structural descriptors:
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Monoisotopic Mass | 234.028540 Da | |
| XLogP3 | 3.1 (estimated) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 |
Spectral Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous thiazole-thiobenzamide hybrids exhibit distinct absorption bands in IR spectra for N-H (3200–3400 cm) and C=S (1250–1050 cm) groups . Mass spectral fragmentation patterns typically show peaks corresponding to the loss of the thiourea moiety (-SCNH) and methyl-thiazole fragments .
Synthesis and Manufacturing
Synthetic Routes
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Thiazole Formation: Condensation of 2-methyl-4-thiazolecarboxaldehyde with thiobenzamide via a nucleophilic substitution or cyclization reaction.
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Cross-Coupling: Suzuki-Miyaura coupling between a brominated thiazole intermediate and a thiobenzamide-bearing boronic acid .
Commercial suppliers (e.g., Sigma-Aldrich) list the compound as a "specialty product" for early discovery research, indicating small-scale synthesis under controlled conditions .
| Supplier | Catalog Number | Purity | Packaging |
|---|---|---|---|
| Sigma-Aldrich | 3305694 | Aldrich CPR | 1 g |
Applications and Future Directions
Drug Discovery
The compound’s dual thiazole-thiobenzamide architecture positions it as a candidate for:
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Antimicrobial agents: Targeting multidrug-resistant pathogens.
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Central nervous system (CNS) drugs: PDE4 inhibition for neurodegenerative diseases .
Analytical Challenges
Current limitations include:
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Lack of published pharmacokinetic data (e.g., bioavailability, metabolic stability).
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Unverified cytotoxicity profiles in mammalian cell lines.
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